molecular formula C14H14F3N3O6 B3041481 methyl 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate CAS No. 303144-40-3

methyl 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate

Cat. No.: B3041481
CAS No.: 303144-40-3
M. Wt: 377.27 g/mol
InChI Key: KBYFODCBXYUVRQ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

methyl 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O6/c1-26-13(21)8-2-4-18(5-3-8)12-10(19(22)23)6-9(14(15,16)17)7-11(12)20(24)25/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYFODCBXYUVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the nitration of a trifluoromethyl-substituted aromatic compound, followed by the formation of the piperidine ring and subsequent esterification to introduce the methyl ester group . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

Methyl 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate is utilized in various scientific research applications:

    Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and inhibition.

    Medicine: Research into its potential pharmacological properties, including its effects on specific biological pathways, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The nitro groups and the trifluoromethyl group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to various biological effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Methyl 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate
  • CAS No.: 303144-40-3
  • Molecular Formula : C₁₄H₁₄F₃N₃O₆
  • Molecular Weight : 377.27 g/mol
  • Melting Point : 100–102°C (lit.) .
  • Purity : ≥95% (HPLC) .
  • Storage : Stable in cool, dry conditions .

This compound features a piperidine ring substituted at the 1-position with a 2,6-dinitro-4-(trifluoromethyl)phenyl group and a methyl ester at the 4-position.

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound is compared to esters with analogous functional groups or scaffolds, such as:

Ethyl 1-[(4-cyanophenyl)carbamoyl]piperidine-4-carboxylate (CAS: 1024487-04-4).

Ethyl 1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate (CAS: 1461708-18-8).

Comparative Data Table

Property Target Compound Methyl 5-bromo-4-ethoxy-2,3-difluorobenzoate Ethyl 1-[(4-cyanophenyl)carbamoyl]piperidine-4-carboxylate Ethyl 1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate
Molecular Formula C₁₄H₁₄F₃N₃O₆ C₁₀H₈BrF₂O₃ C₁₇H₂₀N₄O₃ C₁₃H₁₂F₃N₃O₂
Molecular Weight (g/mol) 377.27 289.08 328.37 299.25
Substituents 2,6-dinitro, 4-CF₃-phenyl; piperidine-4-carboxylate 5-Br, 4-ethoxy, 2,3-diF-benzoate 4-cyanophenyl carbamoyl; piperidine-4-carboxylate 2-CF₃-phenyl; pyrazole-3-carboxylate
Melting Point (°C) 100–102 Not reported Not reported Not reported
Hazard Profile Xi (Irritant); R20/21/22 (harmful if inhaled, in contact with skin, or swallowed) Not reported Not reported Not reported
Availability Discontinued (synthesis on demand) Discontinued Commercially available (purity ≥95%) Commercially available (purity ≥95%)

Analysis of Structural and Functional Differences

Electron-Withdrawing Groups: The target compound’s 2,6-dinitro and 4-CF₃ substituents enhance electrophilicity and metabolic stability compared to analogues lacking nitro groups (e.g., ethyl pyrazole derivatives) .

Lipophilicity :

  • The CF₃ group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to methyl 5-bromo-4-ethoxy-2,3-difluorobenzoate , which has lower halogen content .

Synthetic Accessibility :

  • Both the target compound and methyl 5-bromo-4-ethoxy-2,3-difluorobenzoate are discontinued, likely due to complex synthesis (nitration/trifluoromethylation steps) . Ethyl derivatives with simpler substituents remain available .

Research Implications

  • Drug Discovery : Piperidine carboxylates are common in kinase inhibitors, but the nitro groups may limit bioavailability due to high metabolic clearance .

Biological Activity

Methyl 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate (CAS Number: 303144-40-3) is a synthetic compound that has gained attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H14F3N3O6
  • Molecular Weight : 377.27 g/mol
  • Purity : Typically around 95% to 99% in commercial preparations .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Its structural features, including the presence of electron-withdrawing groups such as trifluoromethyl and nitro groups, enhance its potency against certain cellular pathways.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been observed to inhibit specific enzymes related to cancer cell proliferation.
  • Induction of Apoptosis : Studies indicate that this compound can trigger apoptotic pathways in various cancer cell lines, leading to cell death.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Its efficacy has been tested against several cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.0Induces apoptosis via caspase activation
U-937 (Leukemia)4.5Cytotoxic effects leading to cell cycle arrest
HCT116 (Colorectal)1.93Inhibits proliferation and induces apoptosis

Case Studies

  • Study on MCF-7 Cells : In a study investigating the effects on MCF-7 breast cancer cells, this compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutics like Tamoxifen. Flow cytometry analysis revealed that the compound induced apoptosis through increased expression of p53 and caspase activation .
  • In Vivo Studies : Preliminary in vivo studies suggest that this compound may also exhibit anti-tumor activity in animal models, although further research is required to establish its pharmacokinetic profile and therapeutic window.

Toxicological Profile

While the biological activity is promising, it is crucial to consider the toxicological aspects:

  • The compound has been classified with warning labels indicating potential toxicity upon exposure (H302, H312, H332), suggesting that safety assessments are necessary before clinical application .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying methyl 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate in experimental samples?

  • Methodology : Reverse-phase HPLC with UV detection is commonly employed. Use a C18 column and a mobile phase of methanol and buffer (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) in a 65:35 ratio, as validated for structurally related piperidine derivatives . Adjust parameters based on retention time and peak symmetry. Calibration curves should be prepared using purified standards, and system suitability tests (e.g., plate count, tailing factor) must meet pharmacopeial standards.

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodology : Employ stepwise nitro-group introduction and trifluoromethylation under controlled conditions. For example, use H₂O₂ in acetic acid for nitration and Cu-mediated cross-coupling for trifluoromethyl group attachment, as seen in analogous aromatic systems . Monitor reaction progress via TLC or LC-MS. Post-synthesis, use column chromatography with ethyl acetate/hexane gradients (70:30 to 90:10) for purification. Purity >98% can be confirmed via HPLC .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Guidelines : Based on structurally similar piperidine derivatives, this compound may exhibit acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3). Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation; implement spill containment protocols. Emergency procedures include rinsing eyes with water for 15 minutes and seeking medical attention for persistent irritation .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different assay models?

  • Strategy : Cross-validate results using orthogonal assays. For example, if CYP450 inhibition data conflict between fluorometric and luminescent assays, perform kinetic studies (e.g., IC₅₀ shifts under varying ATP concentrations) to identify assay-specific artifacts. Refer to studies on functionalized piperidines where fluorophore interference was observed in high-throughput screens . Use recombinant enzyme systems to isolate target interactions.

Q. What computational approaches are effective in predicting the compound’s pharmacokinetic properties?

  • Methodology : Use QSAR models trained on piperidine analogs to predict GI absorption, BBB permeability, and CYP inhibition. For instance, the Csp3 fraction (>0.5) and TPSA (≈90 Ų) suggest moderate bioavailability but limited CNS penetration . Molecular dynamics simulations can assess binding to serum albumin (PDB: 1AO6) or P-glycoprotein (PDB: 4M1M) to refine predictions. Validate with in vitro permeability assays (e.g., Caco-2 monolayers) .

Q. How can the stereochemical stability of the piperidine ring be ensured during derivatization?

  • Approach : Monitor racemization via chiral HPLC or polarimetry during reactions involving nucleophilic substitution or ester hydrolysis. For example, stabilize the piperidine ring using tert-butyloxycarbonyl (Boc) protection during functionalization, as demonstrated in related N-benzylpiperidine syntheses . Control reaction pH (<7) and temperature (<40°C) to minimize ring-opening side reactions.

Key Considerations for Experimental Design

  • Contradictory Toxicity Data : If acute toxicity varies between rodent models, conduct dose-escalation studies with histopathological analysis to identify organ-specific effects .
  • Scale-Up Challenges : For multi-step syntheses, prioritize steps with >90% yield for pilot-scale production. Use flow chemistry for nitro-group introduction to enhance reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate
Reactant of Route 2
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methyl 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.